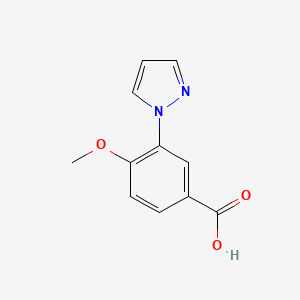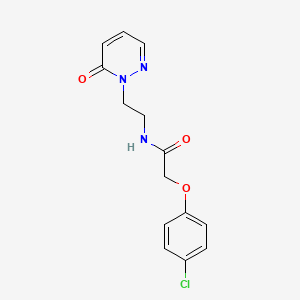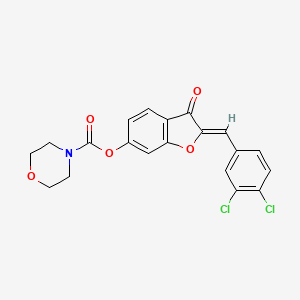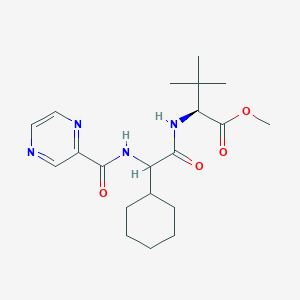
4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid” is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOc1ccc(cc1Cn2cc(C)cn2)C(O)=O . This indicates the presence of a methoxy group (OCH3), a pyrazolyl group (C3N2H3), and a carboxylic acid group (COOH) in the molecule. Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular formula is C13H14N2O3, and it has a molecular weight of 246.26 . The compound’s SMILES string isCOc1ccc(cc1Cn2cc(C)cn2)C(O)=O .
Applications De Recherche Scientifique
Synthesis and Characterization
A study by Agekyan and Mkryan (2015) delves into the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and related compounds, showcasing the utility of 4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid in synthesizing complex organic molecules. The reaction pathways explored provide insights into the versatility of this compound in organic synthesis, indicating its potential for producing a wide range of chemical entities for further application in pharmaceuticals and materials science (Agekyan & Mkryan, 2015).
Nonlinear Optical Properties
Tamer et al. (2015) investigated the nonlinear optical properties of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, a derivative of this compound. The study provides a comprehensive analysis of the compound's structural and spectroscopic evaluations, highlighting its potential in the development of materials with nonlinear optical applications. The findings suggest that derivatives of this compound could be valuable in creating advanced materials for optical technologies (Tamer et al., 2015).
Antimicrobial and Antioxidant Activities
Research by Rangaswamy et al. (2017) on functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, derived from this compound, explores their antimicrobial and antioxidant properties. This study signifies the potential of such compounds in pharmacological applications, particularly in developing new antimicrobial and antioxidant agents. The synthesized compounds exhibited varying degrees of biological activity, underscoring the importance of structural modification in enhancing therapeutic efficacy (Rangaswamy et al., 2017).
Corrosion Inhibition
Okey et al. (2020) investigated the corrosion inhibition properties of some amino benzoic acid and 4-aminoantipyrine derived Schiff bases, demonstrating the application of this compound derivatives in protecting metals from corrosion. This research is particularly relevant in industrial applications where corrosion resistance is crucial, suggesting that derivatives of this compound can provide effective solutions for extending the lifespan of metal components and structures (Okey et al., 2020).
Mécanisme D'action
Target of Action
The primary targets of 4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid are pathogenic bacteria such as staphylococci and enterococci . These bacteria are responsible for a variety of infections in humans. The compound has shown to be effective at inhibiting and eradicating biofilms of Staphylococcus aureus and Enterococcus faecalis .
Mode of Action
The compound interacts with its bacterial targets by permeabilizing their cell membranes . This disrupts the normal functioning of the bacteria, leading to their death . The compound’s mode of action is bactericidal, meaning it kills bacteria rather than merely inhibiting their growth .
Biochemical Pathways
The disruption of the bacterial cell membrane suggests that the compound interferes with essential processes such as nutrient uptake, waste excretion, and maintenance of internal ph and ion concentrations .
Pharmacokinetics
The compound’s solubility and stability suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the death of pathogenic bacteria, leading to the resolution of bacterial infections . In addition, the compound’s ability to eradicate bacterial biofilms may prevent the recurrence of infections .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment could potentially interfere with the compound’s action . .
Propriétés
IUPAC Name |
4-methoxy-3-pyrazol-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10-4-3-8(11(14)15)7-9(10)13-6-2-5-12-13/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYGQJONEIPUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[(2-hydroxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2919788.png)

![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2919790.png)


![5-bromo-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2919794.png)
![4-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2919795.png)


![3,4-dimethoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2919801.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2919805.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)quinoline-8-sulfonamide](/img/structure/B2919808.png)
